molecular formula C14H13NO3 B8528718 Methyl 3-(benzyloxy)picolinate

Methyl 3-(benzyloxy)picolinate

Cat. No.: B8528718
M. Wt: 243.26 g/mol
InChI Key: CCOBQYWGFNDMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(benzyloxy)picolinate is an organic compound with the molecular formula C14H13NO3. It is a derivative of picolinic acid, where the hydroxyl group is replaced by a benzyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)picolinate typically involves the esterification of 3-hydroxypicolinic acid with benzyl alcohol in the presence of a suitable catalyst. One common method involves the use of a strong acid like sulfuric acid or a dehydrating agent such as thionyl chloride to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(benzyloxy)picolinate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzyloxy)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial properties.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)picolinate involves its interaction with various molecular targets. For instance, in biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The exact pathways depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

    Methyl 3-hydroxypicolinate: Similar structure but with a hydroxyl group instead of a benzyloxy group.

    Methyl 3-methoxypicolinate: Contains a methoxy group instead of a benzyloxy group.

Uniqueness: Methyl 3-(benzyloxy)picolinate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 3-phenylmethoxypyridine-2-carboxylate

InChI

InChI=1S/C14H13NO3/c1-17-14(16)13-12(8-5-9-15-13)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

CCOBQYWGFNDMPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-hydroxypicolinate (2.0 g) was dissolved in 100 ml of acetone. Potassium carbonate (3.4 g) and 3.4 ml of benzyl bromide were added to the solution, and a reaction was allowed to proceed at room temperature overnight. The reaction solution was then refluxed for 4 hr. Water (50 ml) was added thereto, and the mixture was neutralized with 1 N hydrochloric acid, followed by concentration under the reduced pressure. Methylene chloride and water were added to the residue. The organic layer was dried over magnesium sulfate, and was then dried under the reduced pressure. The dried organic layer was then purified by column chromatography (chloroform-methanol) to give 2.1 g (yield 62%) of methyl 3-benzyloxypicolinate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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